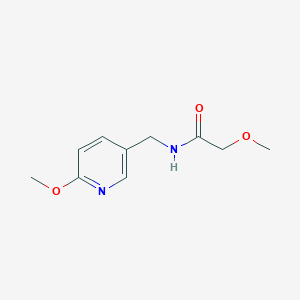

2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide

Description

2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide is a substituted acetamide featuring a methoxy group at the pyridine ring (6-position) and an additional methoxy group on the acetamide backbone.

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-methoxy-N-[(6-methoxypyridin-3-yl)methyl]acetamide |

InChI |

InChI=1S/C10H14N2O3/c1-14-7-9(13)11-5-8-3-4-10(15-2)12-6-8/h3-4,6H,5,7H2,1-2H3,(H,11,13) |

InChI Key |

HGBWBOVHYULTBK-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NCC1=CN=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide typically involves the reaction of 6-methoxypyridin-3-ylmethylamine with methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acetamide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.

Reduction: The acetamide group is reduced to an amine.

Substitution: Methoxy groups are replaced with halogens or other functional groups.

Scientific Research Applications

2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and acetamide groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Kinase Inhibition Potential

The quinazolinyl analog (Table 1, Row 2) demonstrates potent kinase inhibitory activity, particularly against epidermal growth factor receptor (EGFR). Its propenyl linker and extended aromatic system enhance binding affinity compared to simpler analogs like the target compound . The target compound’s pyridinyl-methyl group may offer improved solubility over bulkier derivatives but lacks the quinazolinyl core critical for strong EGFR interactions.

Stability and Reactivity

- Oxadixyl exhibits thermal stability (MP: 105°C), whereas the target compound’s stability is unconfirmed but likely comparable due to its aromatic and methoxy groups .

- The safety data for N-(2-(((2-Methoxy-6-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)pyridin-3-yl)methyl)amino)ethyl)acetamide () emphasize the need for controlled handling of acetamide derivatives, though reactivity data for the target compound remain speculative .

Biological Activity

2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide is C12H15N2O3, characterized by the presence of a methoxy group and a pyridine ring. Its unique structure contributes to its biological activity, particularly in anticancer and enzyme inhibition contexts.

Biological Activities

Research has highlighted several biological activities associated with 2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide:

-

Anticancer Properties :

- The compound exhibits promising anticancer effects through the inhibition of specific enzymes involved in cell proliferation, notably phosphoinositide 3-kinases (PI3-Ks), which are critical in cancer progression .

- Preclinical studies suggest that it may enhance the efficacy of existing cancer therapies by targeting multiple pathways involved in tumor growth .

-

Enzyme Inhibition :

- It has been shown to inhibit various enzymes linked to metabolic processes and cellular signaling, potentially leading to therapeutic benefits in conditions such as diabetes and obesity .

- The inhibition of PI3-K activity is particularly noteworthy, as this pathway is frequently dysregulated in cancer cells .

- Neuropharmacological Effects :

Synthesis Methods

The synthesis of 2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Methoxy Group : Utilizing methanol and appropriate catalysts to introduce the methoxy group onto the pyridine ring.

- Acetamide Formation : Reaction with acetic anhydride or acetyl chloride to form the acetamide linkage.

These methods optimize yield while minimizing by-products, making them suitable for large-scale production.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide:

- Study on Anticancer Activity : A recent study demonstrated that this compound significantly reduced tumor size in xenograft models by inhibiting PI3-K signaling pathways, leading to decreased cell proliferation and increased apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.